![molecular formula C14H8ClF6NO2S B15342396 N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide is a chemical compound known for its unique structural features and significant applications in various fields. The presence of trifluoromethyl groups and a sulfonamide moiety makes it a valuable compound in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 3-chlorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethyl groups can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different trifluoromethyl derivatives .
Applications De Recherche Scientifique
N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide moiety can interact with various enzymes and proteins, potentially inhibiting their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3,5-bis-(Trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups but has a thiourea moiety instead of a sulfonamide.
3,5-bis-(Trifluoromethyl)phenyl isocyanate: Similar in structure but contains an isocyanate group.
N-(3,5-bis-(Trifluoromethyl)phenyl)-2-chloroacetamide: Contains a chloroacetamide group instead of a sulfonamide.
Uniqueness
N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide is unique due to the combination of trifluoromethyl groups and a sulfonamide moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H8ClF6NO2S |
|---|---|
Poids moléculaire |
403.7 g/mol |
Nom IUPAC |
N-[3,5-bis(trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide |
InChI |
InChI=1S/C14H8ClF6NO2S/c15-10-2-1-3-12(7-10)25(23,24)22-11-5-8(13(16,17)18)4-9(6-11)14(19,20)21/h1-7,22H |
Clé InChI |
HZPLNDAETLKPNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


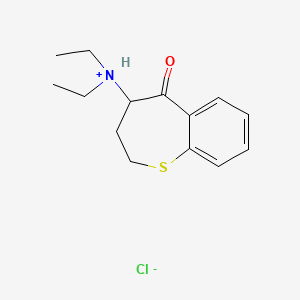
![4-(4-methoxyphenoxy)butyl-[2-[2-[4-(4-methoxyphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride](/img/structure/B15342320.png)
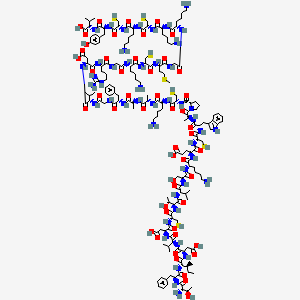
![2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B15342337.png)
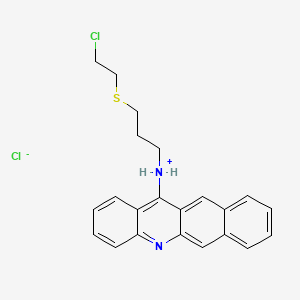
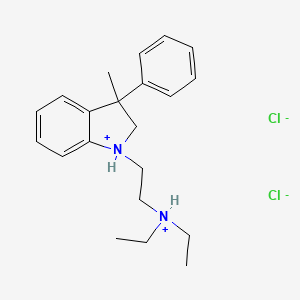
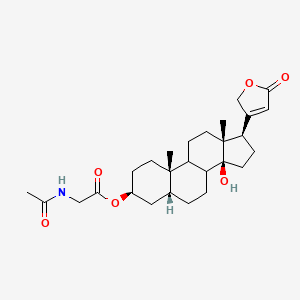
![3,3-Dimethyl-13-(4-nitro-phenyl)-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342376.png)
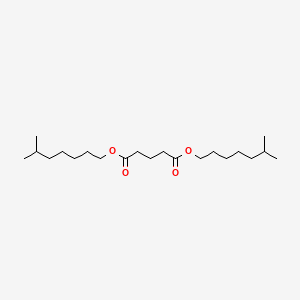

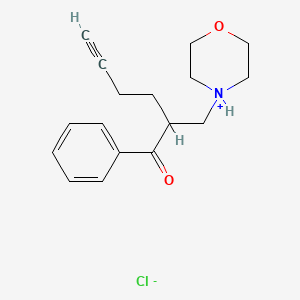
![1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate;nickel(2+);nickel(3+)](/img/structure/B15342407.png)
![Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)

